5-Bromo-4-(3-ethoxyphenyl)imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-(3-ethoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties . This particular compound features a bromine atom at the 5-position, an ethoxyphenyl group at the 4-position, and an aldehyde group at the 2-position of the imidazole ring.
Preparation Methods
The synthesis of 5-Bromo-4-(3-ethoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the ethoxyphenyl group: This step often involves a Suzuki coupling reaction using a boronic acid derivative of the ethoxyphenyl group.
Chemical Reactions Analysis
5-Bromo-4-(3-ethoxyphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
5-Bromo-4-(3-ethoxyphenyl)imidazole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-(3-ethoxyphenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the imidazole ring allows it to participate in hydrogen bonding and coordination with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-4-(3-ethoxyphenyl)imidazole-2-carbaldehyde include:
5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-(3-Ethoxyphenyl)-1H-imidazole-2-carbaldehyde: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
The unique combination of the bromine atom, ethoxyphenyl group, and aldehyde functionality in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11BrN2O2 |
---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromo-4-(3-ethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-9-5-3-4-8(6-9)11-12(13)15-10(7-16)14-11/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
XTLGUAQJUDKRBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
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